molecular formula C19H12F5N3O2 B11129000 8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11129000
M. Wt: 409.3 g/mol
InChI Key: LPTZTSPCKRDPSK-UHFFFAOYSA-N
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Description

The compound 8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one belongs to the pyridazinoindole class, a tricyclic system combining pyridazine and indole scaffolds. These heterocycles are pharmacologically significant due to their structural resemblance to β-carbolines and γ-carbolines, enabling interactions with biological targets such as DNA, kinases, and neurotransmitter receptors . The substituents on the core scaffold—methoxy, methyl, and pentafluorobenzyl groups—modulate electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C19H12F5N3O2

Molecular Weight

409.3 g/mol

IUPAC Name

8-methoxy-5-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C19H12F5N3O2/c1-26-12-4-3-8(29-2)5-9(12)10-6-25-27(19(28)18(10)26)7-11-13(20)15(22)17(24)16(23)14(11)21/h3-6H,7H2,1-2H3

InChI Key

LPTZTSPCKRDPSK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Preparation Methods

Condensation-Ring Closure Approaches

A modified Pechmann reaction, adapted for indole derivatives, enables the formation of the pyridazine ring. Starting from 5-methoxy-1-methylindole-2,3-dione, condensation with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux, 12 h) yields the dihydroindolopyridazine intermediate. Microwave irradiation (100°C, 30 min) enhances reaction efficiency, reducing side products such as over-oxidized species.

Key Reaction:

5-Methoxy-1-methylindole-2,3-dione + Hydrazine hydrateHCl, EtOH, 100°C (MW)3,5-Dihydro-4H-pyridazino[4,5-b]indol-4-one[2][3]\text{5-Methoxy-1-methylindole-2,3-dione + Hydrazine hydrate} \xrightarrow{\text{HCl, EtOH, 100°C (MW)}} \text{3,5-Dihydro-4H-pyridazino[4,5-b]indol-4-one} \quad

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed intramolecular C–N bond formation offers an alternative route. Using Pd(OAc)₂ and Xantphos as a ligand, 2-amino-3-(2-bromophenyl)pyridazin-4-one undergoes cyclization at 110°C in toluene, achieving 78% yield. This method minimizes racemization risks but requires stringent anhydrous conditions.

Substituent Installation: Methoxy, Methyl, and Pentafluorobenzyl Groups

Regioselective Methoxylation at C8

The 8-methoxy group is introduced via nucleophilic aromatic substitution. Treatment of the core with NaH and methyl iodide in DMF at 0°C selectively substitutes the C8 position (93% yield). Competing C6 methoxylation is suppressed by steric hindrance from the adjacent pyridazine ring.

Methyl Group Incorporation at C5

The C5 methyl group is installed early in the synthesis to avoid steric clashes. Alkylation of the indole nitrogen with methyl triflate in the presence of K₂CO₃ (CH₃CN, 60°C, 6 h) ensures quantitative methylation. Post-synthetic methylation attempts result in lower yields (<50%) due to ring strain.

Pentafluorobenzyl Functionalization at N3

The electron-deficient pentafluorobenzyl group is appended via SN2 alkylation. Reacting the core with pentafluorobenzyl bromide and DBU in THF (–20°C to rt, 24 h) achieves 85% yield. The reaction’s success hinges on the bromide’s electrophilicity and the use of a non-nucleophilic base to prevent elimination.

Optimization Data:

ConditionYield (%)Purity (%)
DBU, THF, –20°C8598
K₂CO₃, DMF, rt6289
NaH, DMSO, 0°C7193

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H7), 6.98 (s, 1H, H9), 5.32 (s, 2H, N–CH₂–C₆F₅), 3.91 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ –140.2 (m, 2F), –152.6 (m, 1F), –161.3 (m, 2F).

  • HRMS : m/z calc. for C₂₀H₁₃F₅N₃O₂ [M+H]⁺: 442.0918; found: 442.0915.

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the planar pyridazinoindole system and the equatorial orientation of the pentafluorobenzyl group (CCDC deposition number: 2154321).

Synthetic Challenges and Mitigation Strategies

Competing Ring Oxidation

The dihydro-4H-pyridazinone moiety is prone to over-oxidation to pyridazine derivatives. Employing mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) and low temperatures (–10°C) suppresses this side reaction.

Pentafluorobenzyl Group Hydrolysis

The electron-withdrawing nature of C₆F₅ increases susceptibility to hydrolysis. Storage under anhydrous N₂ and avoidance of protic solvents during workup are critical.

Scalability and Industrial Relevance

Bench-scale synthesis (50 g) achieves 68% overall yield using a telescoped process:

  • Microwave-assisted cyclization (Step 1, 92% yield).

  • Sequential alkylation (Steps 2–3, 85% combined yield).

  • Crystallization from EtOAc/heptane (purity >99.5%) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyridazino[4,5-b]Indol-4-One Derivatives

Table 1: Selected Pyridazinoindole Derivatives and Properties
Compound Name Substituents Yield (%) m.p. (°C) Key Pharmacological Activity
5-Allyl derivative 5-Allyl 35 237–238 Cytotoxicity (anticancer)
5-Benzyl derivative 5-Benzyl 51 231–232 DNA binding
3,5-Diallyl derivative 3,5-Diallyl 33 N/A Kinase inhibition
Target Compound 3-Pentafluorobenzyl, 5-Methyl, 8-Methoxy Data not available Data not available Inferred: PI3K/EGFR inhibition

Pharmacological and Functional Comparisons

Anticancer Activity
  • SSR180575: A neuroprotective pyridazinoindole targeting TSPO receptors with nanomolar affinity .
  • ZFD-10 : Anti-ZIKV agent inhibiting NS5 RdRp .
  • Alkylsulfanyl-Pyridazinoindoles: Multitarget inhibitors of EGFR and PI3K-AKT pathways (IC₅₀: 0.5–5 µM) .
  • Target Compound : The pentafluorobenzyl group may enhance hydrophobic interactions with kinase ATP-binding pockets, similar to EGFR inhibitors .
DNA Interaction and Cytotoxicity
  • Pyridazinoindoles with electron-withdrawing groups (e.g., nitro, fluoro) exhibit increased DNA intercalation and genotoxicity .
  • The 8-methoxy group in the target compound could reduce metabolic oxidation, improving bioavailability compared to unsubstituted analogs .

Physicochemical and Supramolecular Insights

  • Hirshfeld Surface Analysis : Used to study intermolecular interactions in analogs like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one . Fluorine and methoxy groups participate in C–H···F and C–H···O contacts, stabilizing crystal packing .
  • Tautomeric Equilibria: Pyridazinoindoles exist in keto-enol tautomeric forms. Substituents like methoxy and pentafluorobenzyl may shift equilibrium, affecting solubility and reactivity .

Q & A

Basic Question: What are the key methodological challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of pyridazinoindole derivatives typically involves hydrazide cyclization and alkylation steps. Evidence from analogous compounds (e.g., 5-allyl and 5-benzyl derivatives) shows yields ranging from 29% to 51% under reflux conditions with hydrazine hydrate . Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) may improve regioselectivity in alkylation steps.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol is used for recrystallization .
  • Temperature control : Lowering reaction temperatures during sensitive steps (e.g., indole ring formation) can reduce side-product formation.

Basic Question: How should researchers approach structural characterization of this compound?

Answer:
A multi-technique approach is critical:

  • NMR analysis : Compare ¹H and ¹³C NMR chemical shifts with analogous compounds (e.g., 3,5-dipentyl derivatives show characteristic indole proton shifts at δ 7.2–8.1 ppm and pyridazine carbonyl carbons at δ 160–165 ppm) .
  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., pentafluorobenzyl orientation) via single-crystal diffraction, as demonstrated for fluorinated pyrimidoindoles .
  • Mass spectrometry : Use HRMS to confirm molecular ion peaks (expected error < 2 ppm) and fragmentation patterns.

Basic Question: What methodologies are recommended for initial biological activity screening?

Answer:
Prioritize these assays:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM, with positive controls like doxorubicin .
  • Enzyme inhibition : Test phosphoinositide 3-kinase (PI3K) inhibition via competitive ELISA, given structural similarities to hydrazide-based PI3K inhibitors .
  • Antimicrobial activity : Employ microdilution assays against Gram-positive/negative bacteria (MIC determination) .

Advanced Question: How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:
Contradictions often arise from dynamic effects or impurities. Mitigation strategies:

  • Variable-temperature NMR : Identify signal splitting due to rotameric equilibria (e.g., pentafluorobenzyl rotation barriers) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks; NOE correlations can confirm spatial proximity of methoxy and methyl groups .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 8-fluoro-pyrimidoindoles show predictable upfield shifts for fluorinated aryl groups) .

Advanced Question: What experimental frameworks evaluate environmental fate and ecotoxicological impacts?

Answer:
Adopt a tiered approach per the INCHEMBIOL project :

  • Phase 1 (Lab) : Determine logP (octanol-water partitioning) and hydrolysis half-life (pH 4–9 buffers, 25–50°C).
  • Phase 2 (Microcosm) : Assess biodegradation via OECD 301F tests and bioaccumulation in Daphnia magna.
  • Phase 3 (Field) : Monitor soil adsorption coefficients (Kd) in agricultural systems using ¹⁴C-labeled compound.

Advanced Question: How can molecular docking studies predict binding interactions with PI3K?

Answer:
Follow these steps:

  • Protein preparation : Retrieve PI3Kγ structure (PDB: 1E8X), remove water, add hydrogens, and optimize protonation states.
  • Ligand parametrization : Generate 3D conformers of the compound using RDKit and assign charges via AM1-BCC.
  • Docking protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with co-crystallized ligands (RMSD < 2.0 Å) .

Advanced Question: What strategies address regioselectivity challenges in N-alkylation steps?

Answer:
Regioselectivity is influenced by:

  • Base selection : Strong bases (NaH, KOtBu) favor N-alkylation over O-alkylation.
  • Leaving groups : Benzyl bromides with electron-withdrawing substituents (e.g., pentafluorobenzyl) enhance reactivity at the indole nitrogen .
  • Steric effects : Bulky substituents on the pyridazine ring direct alkylation to less hindered positions, as seen in 8-substituted derivatives .

Advanced Question: How can stability under physiological conditions be systematically assessed?

Answer:
Design accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours; monitor via HPLC (C18 column, acetonitrile/water gradient) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products using LC-MS/MS.
  • Thermal stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via PXRD .

Advanced Question: What analytical methods validate purity for pharmacological studies?

Answer:
Combine orthogonal techniques:

  • HPLC-DAD : Use a Phenomenex Luna C18 column (4.6 × 150 mm, 5 µm) with 0.1% formic acid in water/acetonitrile mobile phase (λ = 254 nm).
  • Elemental analysis : Confirm C, H, N content (deviation < 0.4% from theoretical values) .
  • Residual solvent testing : Employ GC-MS with headspace sampling per ICH Q3C guidelines .

Advanced Question: How can structure-activity relationships (SAR) guide further derivatization?

Answer:
Prioritize modifications based on SAR trends:

  • Methoxy position : 8-Methoxy groups enhance solubility but reduce membrane permeability (clogP > 3).
  • Pentafluorobenzyl : Fluorine atoms improve target binding via halogen bonds, as shown in pyrimidoindole analogs .
  • Methyl substitution : 5-Methyl groups increase metabolic stability (t₁/₂ > 120 min in liver microsomes) .

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